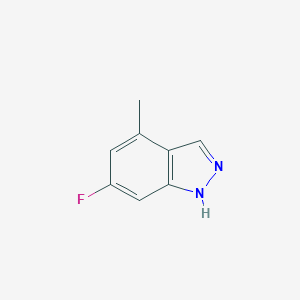

6-fluoro-4-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCCMBDKQNEINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646471 | |

| Record name | 6-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-75-1 | |

| Record name | 6-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 4 Methyl 1h Indazole and Its Derivatives

Established Synthetic Routes to Indazole Core

The construction of the indazole ring system is a cornerstone of many synthetic endeavors in medicinal chemistry. Over the years, a range of reliable methods has been developed, each with its own advantages regarding substrate scope and reaction conditions.

Cyclization Reactions

Cyclization reactions are among the most common strategies for synthesizing the indazole core. These methods typically involve the formation of a key nitrogen-nitrogen bond or a carbon-nitrogen bond in the final ring-closing step.

One prominent method is the reductive cyclization of o-nitrobenzyl compounds. For instance, 2-nitrobenzylamines can be cyclized to form 2-aryl-2H-indazoles using reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol (B145695). rsc.org This method is valued for its mild conditions and tolerance of various functional groups. rsc.org Similarly, the cyclization of arylhydrazones through an electrochemical radical Csp²–H/N–H pathway offers a sustainable and efficient route to 1H-indazoles. rsc.org This electrochemical approach avoids the need for metal catalysts and often proceeds in moderate to good yields. rsc.org

Another significant cyclization strategy is the N-N bond-forming oxidative cyclization . This can be achieved starting from 2-aminomethyl-phenylamines, providing access to all three tautomeric forms of indazoles (1H, 2H, and 3H). Additionally, methods involving the intramolecular C-H amination of hydrazones, mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), have been developed for the metal-free synthesis of 1H-indazoles. thieme-connect.de

The table below summarizes various cyclization strategies for the indazole core.

Table 1: Overview of Cyclization Reactions for Indazole Synthesis| Starting Material Type | Key Reagent/Condition | Product Type | Reference(s) |

|---|---|---|---|

| Arylhydrazones | Electrochemical Anodic Oxidation | 1H-Indazoles | rsc.org |

| Diaryl/Aryl Ketone Hydrazones | Iodine, KI, NaOAc | 1H-Indazoles | thieme-connect.de |

| 2-Nitrobenzylamines | SnCl₂·2H₂O | 2-Aryl-2H-indazoles | rsc.org |

| 2-Aminomethyl-phenylamines | Oxidative Cyclization | 1H, 2H, and 3H-Indazoles | |

| o-Haloaryl N-sulfonylhydrazones | Cu₂O, Heat | 1H-Indazoles | thieme-connect.de |

| 2-Fluorobenzaldehydes | Hydrazine (B178648) Hydrate (B1144303) | 1H-Indazoles | researchgate.net |

Intermolecular Coupling Approaches

Intermolecular coupling reactions provide a powerful means to construct substituted indazoles, often through carbon-carbon or carbon-nitrogen bond formation catalyzed by transition metals. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds and has been successfully used to synthesize a variety of indazole derivatives. accelachem.com This palladium-catalyzed reaction typically involves the coupling of a halogenated indazole with an organoboronic acid. accelachem.com

Copper-catalyzed coupling reactions are also employed, for example, in the reaction of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles. smolecule.com These cascade reactions demonstrate high efficiency and broad substrate scope. smolecule.com

Intramolecular Amination Strategies

Intramolecular amination offers a direct route to the indazole ring by forming a crucial N-C bond. These reactions often utilize arylhydrazones containing a leaving group (like a halogen) at the ortho position of the aromatic ring.

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an efficient strategy for the synthesis of 2-aryl-2H-indazoles. nih.gov Similarly, Pd-catalyzed amination of 2-bromophenyl hydrazone derivatives provides a mild and effective route to various 3-substituted indazoles. rsc.org

In addition to palladium, silver(I)-mediated intramolecular oxidative C–H amination has emerged as a powerful technique. Current time information in Bangalore, IN.acs.org This method enables the construction of diverse 1H-indazoles from arylhydrazones without pre-installed leaving groups, proceeding through a proposed single electron transfer (SET) mechanism. Current time information in Bangalore, IN.acs.org

Table 2: Intramolecular Amination Strategies for Indazole Synthesis

| Precursor Type | Catalyst/Mediator | Key Bond Formed | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂/dppf | N(1)−C(7a) | 2-Aryl-2H-indazoles | nih.gov |

| 2-Bromophenyl Hydrazones | Pd₂(dba)₃/Phosphine Ligand | N-C | 3-Substituted-1H-indazoles | rsc.org |

| Arylhydrazones | Ag(I) salts (e.g., AgNTf₂) | N-C (via C-H amination) | 1H-Indazoles | Current time information in Bangalore, IN.acs.org |

Diazotization/Nitrosation Methods

One of the oldest and most traditional methods for indazole synthesis is the diazotization of ortho-alkylanilines , followed by intramolecular cyclization. researchgate.netwikipedia.org For example, o-toluidine (B26562) can be treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium to form a diazonium salt, which then cyclizes to yield 1H-indazole. researchgate.netnih.gov This approach can be extended to substituted anilines to produce a range of indazole derivatives. wikipedia.org For instance, 5-nitroindazole (B105863) is synthesized efficiently from 2-methyl-5-nitroaniline (B49896) through this diazotization-cyclization protocol. nih.gov

A related strategy involves the reaction of diazonium salts with diazo compounds. This metal-free approach proceeds through a diazenium (B1233697) intermediate that undergoes intramolecular electrophilic cyclization to afford indazoles in excellent yields. More recently, a highly efficient method for preparing 1H-indazole-3-carboxylic acid derivatives from ortho-aminobenzacetamides via diazotization has been reported, featuring mild conditions and rapid reaction rates. researchgate.net

Specific Fluorination Techniques at the 6-position

Introducing a fluorine atom at the 6-position of the indazole ring is a key step in the synthesis of 6-fluoro-4-methyl-1H-indazole. The presence of fluorine at C6 has been shown to significantly enhance the biological potency of some indazole-based inhibitors. rsc.org Direct fluorination of a pre-formed indazole ring often presents challenges with regioselectivity. acs.orgorganic-chemistry.org Therefore, strategies commonly involve the use of a precursor that is fluorinated at the appropriate position before the indazole ring is constructed.

A classic and effective method is the Balz-Schiemann reaction . wikipedia.orgnumberanalytics.combyjus.com This reaction transforms a primary aromatic amine into an aryl fluoride. In the context of 6-fluoroindazole synthesis, a suitably substituted aniline (B41778) precursor (e.g., an amino-indazole precursor) is converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired 6-fluoroindazole derivative. rsc.orgnih.gov

Another powerful strategy involves an Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC)-like rearrangement . This method has been used to obtain a series of 6-substituted fluorinated indazoles starting from 5-pentafluorophenyl-1,2,4-oxadiazoles. researchgate.net Nucleophilic aromatic substitution on the pentafluorophenyl ring allows for the introduction of various substituents, and subsequent reaction with hydrazine leads to the formation of the C6-functionalized indazole. researchgate.net

Regioselective Methylation Strategies at the 4-position

Similar to fluorination, the regioselective introduction of a methyl group at the C4 position of the indazole core is most reliably achieved by starting with a precursor that already contains the methyl group in the correct location. Direct C-H methylation at the C4 position of an existing indazole ring is synthetically challenging and not a commonly reported procedure.

The established route to 4-methyl-substituted indazoles involves the cyclization of an appropriately substituted phenyl derivative. For the synthesis of 4-fluoro-6-methyl-1H-indazole, a common starting material is a substituted toluene (B28343), such as 4-fluoro-2-nitrotoluene . The cyclization of this precursor with hydrazine hydrate, often catalyzed by a reagent like copper acetate (B1210297), directly yields the 4-fluoro-6-methyl-1H-indazole core. This precursor-based approach ensures absolute regiocontrol for the placement of the methyl group.

Other syntheses of 4-substituted indazoles also rely on this principle. For example, 4-bromo-5-methyl-1H-indazole can be prepared from a substituted 2-bromo-1,3-dimethylbenzene derivative. google.com The synthesis of 4-amino-5-methylindazole is achieved by the hydrogenation of 4-nitro-5-methylindazole, which itself is formed from a methylated precursor. prepchem.com

Advanced Catalytic Approaches

Catalyst-based methodologies have provided significant momentum to the synthesis of indazole derivatives. The use of transition-metal and acid-base catalysts has been particularly effective in improving the efficiency and selectivity of these synthetic routes, enabling access to previously challenging fluorinated variants.

Transition Metal Catalysis

Transition-metal-catalyzed reactions, particularly those involving C-H activation and cross-coupling, have become powerful tools for constructing the indazole core and functionalizing it with high precision. organic-chemistry.orgnih.gov Metals such as palladium, copper, and rhodium are frequently employed.

Palladium (Pd) Catalysis: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective method for forming C-C bonds in the synthesis of indazole compounds. rsc.org This reaction is often used to introduce aryl or heteroaryl groups at various positions of the indazole ring. For instance, 3-aryl-NH-indazoles can be prepared in high yield from 3-iodo-N-Boc indazoles and various boronic acids under microwave irradiation. nih.gov This method is compatible with both electron-donating and electron-withdrawing groups on the boronic acid. nih.govnih.gov A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles also utilizes a palladium-catalyzed arylation as a key step. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts are widely used for the synthesis of indazoles through the formation of crucial C-N and N-N bonds. organic-chemistry.org One-pot, three-component reactions using copper catalysts are particularly efficient. For example, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Copper acetate has also been used to catalyze the annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos to yield 2,3-diaryl-2H-indazoles. mdpi.com

Rhodium (Rh) Catalysis: Rhodium catalysts are prominent in the synthesis of indazoles via C-H bond activation and annulation reactions. Synergistic Rh(III)/Cu(II) catalysis enables the sequential C-H activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to afford 1H-indazoles in good to high yields. nih.govmdpi.comacs.org This transformation demonstrates satisfactory functional-group tolerance. nih.gov

| Catalyst System | Substrate(s) | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, NaHCO₃ | 3-iodo indazole, Aryl boronic acid | 3-Aryl-1H-indazole | 55-70% | mdpi.com |

| [Cp*RhCl₂]₂, Cu(OAc)₂ | Azobenzene, Alkene | Indazole | Good to Excellent | nih.gov |

| Cu₂O-NP | 2-bromobenzaldehyde, Primary amine, NaN₃ | 2H-Indazole | High | organic-chemistry.org |

| Pd(OAc)₂, RuPhos, K₃PO₄ | 3-bromo-indazol-5-amine, Arylboronic acid | 3-Aryl-1H-indazol-5-amine | Good to Excellent | researchgate.net |

| [RuCl₂(p-cymene)]₂, KPF₆, Cu(OAc)₂·H₂O | N-aryl pyridazinedione, Acrylate | Indazole derivative | Moderate to High | nih.gov |

Acid/Base Catalysis

Acid and base catalysis provides alternative and often milder conditions for the synthesis of indazoles, avoiding the use of transition metals.

Acid Catalysis: Acid catalysts are effective in promoting condensation and cyclization reactions. For instance, a series of indazolyl derivatives can be prepared by condensing 1-ethyl-1H-indazole-3-hydrazide with various substituted benzaldehydes using a catalytic amount of concentrated sulfuric acid in ethanol. derpharmachemica.com In other metal-free approaches, iodobenzene (B50100) can catalyze the intramolecular C-H amination of hydrazones to form 1H-indazoles, a reaction that proceeds in trifluoroacetic acid. researchgate.netiosrjournals.org

Base Catalysis: The choice of base can be crucial and can even direct the reaction outcome toward different heterocyclic systems. In one study, synthesizing N-aryl-1H-indazoles and benzimidazoles from common arylamino oximes, triethylamine (B128534) promoted the formation of benzimidazoles, while 2-aminopyridine (B139424) favored the synthesis of N-arylindazoles. organic-chemistry.org A base-catalyzed synthesis of substituted indazoles from hydrazones under mild, transition-metal-free conditions has also been developed. researchgate.net Furthermore, novel cascade N-N bond-forming reactions for synthesizing indazole acetic acid derivatives occur by heating 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. researchgate.net

| Catalyst/Reagent | Reactant(s) | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| Conc. H₂SO₄ | 1-ethyl-1H-indazole-3-hydrazide, Substituted benzaldehyde | Condensation | Indazolyl Schiff Base | - | derpharmachemica.com |

| Iodobenzene, Oxone, Trifluoroacetic acid | Hydrazone | C-H Amination | 1H-Indazole | Moderate to Good | researchgate.netiosrjournals.org |

| NH₄Cl | Hydrazone derivative | Grinding | 3-ethyl-1H-indazole | 80% | samipubco.com |

| 2-Aminopyridine | Arylamino oxime | Cyclization | N-Aryl-1H-indazole | Good to Excellent | organic-chemistry.org |

| NaOH | 3-amino-3-(2-nitroaryl)propanoic acid, Alcohol | Microwave-assisted cyclization | Indazole acetic acid | Up to 98% | researchgate.net |

Green Chemistry Approaches in Indazole Synthesis

In line with the principles of green chemistry, synthetic methods are increasingly being developed to reduce environmental impact. These include the use of non-hazardous solvents, alternative energy sources like microwave and ultrasound irradiation, and solvent-free reaction conditions.

Solvent-Free Reactions

Performing reactions without a solvent minimizes waste and can lead to simpler work-up procedures. These "neat" reactions are often facilitated by energy sources like microwave or ultrasound. niif.hu For example, the synthesis of various biologically active 2-iminothiazolines from α-bromoketones and thioureas has been achieved under solvent- and catalyst-free conditions at room temperature. ijsssr.com Similarly, the synthesis of 2H-indazolo[2,1-b]phthalazine-triones can be carried out under solvent-free, sonochemical conditions. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. heteroletters.org This technique has been successfully applied to the synthesis of numerous indazole derivatives. heteroletters.orgajrconline.org For the synthesis of 4-fluoro-6-methyl-1H-indazole, a microwave-assisted method at 130°C for 45 minutes in ethanol has been noted to improve regioselectivity and reduce side products. Comparisons between microwave-assisted and conventional heating methods consistently show significant advantages for the microwave approach. ajrconline.orgmdpi.com For example, the synthesis of tetrahydroindazole (B12648868) derivatives via microwave irradiation under solvent-free conditions is clean, offers shorter reaction times, and produces excellent yields compared to conventional reflux methods. mdpi.com

| Product | Method | Time | Yield (%) |

|---|---|---|---|

| 3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 6 h | 37 |

| Microwave (150°C) | 2 min | 90 | |

| 2-(4-Bromophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 8 h | 40 |

| Microwave (150°C) | 2 min | 90 | |

| 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 8 h | 45 |

| Microwave (150°C) | 2 min | 98 |

Sonochemical Methods

Ultrasound-assisted synthesis is another green technique that accelerates chemical reactions through acoustic cavitation. ijsssr.com This process creates transient hot spots with high temperature and pressure, promoting reactivity. ijsssr.com Sonochemistry has been used for the synthesis of a wide range of heterocyclic compounds, including indazoles, with benefits such as short reaction times, mild conditions, and high efficiency. researchgate.netrsc.org A novel and efficient ultrasound-assisted bromination of indazoles at the C3 position has been developed, completing in just 30 minutes under mild conditions. rsc.org The synthesis of 1H-indazoles from salicylaldehydes and hydrazine hydrate can be effectively catalyzed by natural catalysts like lemon peel powder under ultrasound irradiation. niif.hu This method highlights the synergy between using a green catalyst and an alternative energy source.

| Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl-2H-indazole, DBDMH | Ultrasound (40 kHz/80 W), CH₃CN, rt | 30 min | 91 | rsc.org |

| Salicylaldehyde, Hydrazine hydrate | Ultrasound, Lemon Peel Powder, DMSO | 45 min | 90 | niif.hu |

| 5-Chlorosalicylaldehyde, Hydrazine hydrate | Ultrasound, Lemon Peel Powder, DMSO | 50 min | 85 | niif.hu |

| Aminopyrimidinone, Dimedone, Aromatic aldehyde | Ultrasound, Acetic Acid, 70°C | 15-20 min | 85-92 | royalsocietypublishing.org |

Sustainable Catalysis (e.g., Copper Oxide Nanoparticles)

The development of environmentally benign synthetic methods is a significant focus in modern chemistry. For the synthesis of indazole derivatives, sustainable catalysis, particularly using heterogeneous nanocatalysts, offers a promising alternative to traditional methods. Copper oxide (CuO) nanoparticles have emerged as an efficient, cost-effective, and recyclable catalyst for synthesizing N-substituted-2H-indazoles. acs.orgnih.govbohrium.com

One green approach involves using CuO nanoparticles supported on activated carbon (CuO@C). acs.orgnih.gov This heterogeneous catalyst is prepared via a simple impregnation method using an environmentally friendly solvent like 2-propanol, followed by calcination. nih.gov The resulting CuO@C nanocatalyst facilitates the one-pot, three-component synthesis of 2H-indazoles from commercially available starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov

This methodology is notable for its sustainable features:

Green Solvent: The reaction is typically carried out in polyethylene glycol (PEG-400), a biodegradable and non-toxic solvent. acs.orgnih.gov

Additive-Free Conditions: The synthesis proceeds efficiently without the need for ligands or bases, reducing chemical waste and simplifying purification. acs.orgnih.govcdnsciencepub.com

Catalyst Recyclability: The heterogeneous nature of the CuO@C catalyst allows for easy recovery and reuse over several cycles without a significant loss of catalytic activity, which has been demonstrated in gram-scale production. nih.gov

High Efficiency: The method successfully promotes the formation of new N-N, C-N, and C=N bonds in a single pot, leading to good to excellent yields of the desired indazole products. acs.orgnih.gov

The catalyst's efficacy is attributed to the high surface area and thermal stability of the metal oxide nanoparticles. acs.org Characterization through techniques such as X-ray diffraction and electron microscopy confirms the formation and purity of the CuO nanoparticles on their carbon support. nih.gov This sustainable approach represents a significant advancement in the synthesis of complex heterocyclic compounds like indazoles. acs.orgnih.gov

| Feature | Description | Reference |

| Catalyst | Copper oxide nanoparticles supported on activated carbon (CuO@C) | acs.orgnih.gov |

| Synthesis Type | One-pot, three-component reaction | acs.orgnih.gov |

| Starting Materials | 2-halobenzaldehydes, primary amines, sodium azide | nih.govcdnsciencepub.com |

| Solvent | PEG-400 (Polyethylene glycol) | acs.orgnih.gov |

| Conditions | Ligand-free and base-free | acs.orgnih.gov |

| Key Advantages | Use of a green solvent, catalyst recyclability, operational simplicity, high yields | nih.govbohrium.com |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately substituted precursors, which are themselves synthesized through multi-step sequences. The strategic introduction of the fluoro and methyl groups onto a benzene (B151609) ring is crucial before the formation of the fused pyrazole (B372694) ring.

A common precursor for fluorinated indazoles is a substituted fluorinated aniline or toluene derivative. vulcanchem.comgoogle.com For instance, the synthesis could begin with a compound like 3-fluoro-2-methylaniline . google.com A general strategy involves the following key transformations:

Nitration: Introduction of a nitro group ortho to the amine or methyl group is a common step to facilitate subsequent cyclization. For example, reacting a fluorotoluene derivative with a nitrating agent.

Cyclization: The formation of the indazole ring is the core transformation. This can be achieved through several methods, including the Davis-Beirut reaction or intramolecular cyclization of a diazotized aniline. A frequent approach involves reacting a substituted o-nitroaniline with a reducing agent to induce ring closure. vulcanchem.com Another pathway involves the reaction of a hydrazine derivative with a carbonyl compound, followed by oxidative cyclization.

Intermediate Formation: During the synthesis, various intermediates are formed. For example, the reaction of a substituted aniline with an acylating agent can form an amide intermediate, which is then subjected to cyclization conditions. In a patent describing the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole , the process starts with 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction using isoamyl sulfite (B76179) to form an N-acylated indazole intermediate. google.com

Deprotection/Aromatization: In many synthetic routes, a protecting group is used, such as an acetyl group on the indazole nitrogen, which must be removed in the final step to yield the 1H-indazole. google.com This is often accomplished by hydrolysis with a base like potassium carbonate. google.com Similarly, some syntheses may proceed via a tetrahydroindazole intermediate, which requires a final aromatization step. csic.es

A plausible pathway to a key precursor like 4-fluoro-2-nitrotoluene could involve the nitration of 3-fluorotoluene. This intermediate can then be used in cyclization reactions, for example, by reacting it with hydrazine hydrate in the presence of a copper catalyst to form the indazole ring system.

| Precursor/Intermediate | Synthetic Utility | Typical Reaction |

| 3-Fluoro-2-methylaniline | Starting material for building the substituted benzene ring. | Undergoes diazotization followed by cyclization. google.com |

| 4-Fluoro-2-nitrotoluene | A key precursor where the nitro group facilitates cyclization. | Reaction with hydrazine hydrate to form the indazole ring. |

| Substituted Hydrazine | A crucial component for building the pyrazole part of the indazole. | Reacts with carbonyl compounds or undergoes oxidative cyclization. |

| N-Acylated Indazole | A common protected intermediate. | Formed during cyclization and requires a final deprotection step. google.com |

| Tetrahydroindazole derivative | An intermediate that requires a subsequent oxidation/aromatization step. | Aromatization to yield the final indazole product. csic.es |

Advanced Pharmacological Investigations of 6 Fluoro 4 Methyl 1h Indazole and Analogs

Target Identification and Validation

The indazole scaffold is a prominent feature in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. mdpi.comrsc.org Derivatives of 6-fluoro-4-methyl-1H-indazole are part of this important class of heterocyclic compounds, which have been extensively investigated for their pharmacological activities. mdpi.comnih.gov The core structure, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, serves as a versatile template for designing specific inhibitors of enzymes crucial in various disease pathways. mdpi.comrsc.org Research has focused on identifying and validating the molecular targets of these compounds, particularly through comprehensive enzyme inhibition studies.

Enzyme Inhibition Studies

The biological effects of this compound and its analogs are primarily exerted through the inhibition of specific enzymes and kinases. The indazole nucleus is a key pharmacophore that has been successfully utilized to develop inhibitors for several enzyme families, including kinases, indoleamine 2,3-dioxygenase 1 (IDO1), and monoamine oxidases (MAOs). rsc.orgnih.govmedchemexpress.com

Indazole derivatives are widely recognized as potent kinase inhibitors, targeting both tyrosine and serine/threonine kinases involved in cancer and other cell proliferative disorders. rsc.orgwipo.int The structural versatility of the indazole ring allows for the development of highly selective inhibitors for a range of kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition : Indazole-based derivatives have been developed as inhibitors of FGFR kinases. mdpi.comnih.gov One study identified a 1H-indazol-3-amine derivative as a potent FGFR1 inhibitor with an IC₅₀ value of 2.9 nM. mdpi.com Another series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range, with the most active compound having an IC₅₀ of 0.8 µM against FGFR1-3. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition : Structure-guided design has led to 1H-indazole derivatives that act as potent EGFR inhibitors. One such compound demonstrated strong potency against EGFR T790M and EGFR kinases, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition : A series of novel 1H-indazole derivatives have shown significant VEGFR-2 kinase inhibitory activity. mdpi.com Indazole-pyrimidine-based compounds, in particular, have been investigated, with sulfonamide-containing derivatives showing enhanced activity. One such compound had an IC₅₀ of 34.5 nM, comparable to the established inhibitor pazopanib. nih.gov

Polo-like kinase 4 (PLK4) and Threonine Tyrosine Kinase (TTK) Inhibition : Indazole derivatives have been identified as single-digit nanomolar inhibitors of PLK4. mdpi.com Additionally, 1H-indazole-5-carboxamide derivatives have been reported as potent TTK inhibitors, with some compounds showing single-digit nanomolar activity. mdpi.com

Other Kinases (CDK2, GSK-3, LRRK2, MAPK1/ERK1/2) : The indazole scaffold has demonstrated inhibitory activity against a panel of other kinases.

Certain 3-(pyrrolopyridin-2-yl)indazole derivatives can selectively inhibit Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). mdpi.com

Indazole compounds are also known to inhibit Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurological disorders. medchemexpress.comstemcell.com

Derivatives of 1H-indazole have been developed as potent inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), also known as MAPK1, with IC₅₀ values as low as 9.3 nM. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Indazole Analogs

| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| 1H-Indazol-3-amine derivative (Compound 99) | FGFR1 | 2.9 nM | mdpi.com |

| 1H-Indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | mdpi.com |

| 1H-Indazole derivative (Compound 109) | EGFR | 8.3 nM | mdpi.com |

| Indazole-pyrimidine derivative (Compound 13i) | VEGFR-2 | 34.5 nM | nih.gov |

| 1H-Indazole amide derivative (Compound 116) | ERK1/2 | 9.3 ± 3.2 nM | mdpi.com |

| 1H-Indazole-5-carboxamide (CFI-401870) | TTK | Single-digit nM | mdpi.com |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) | PLK4 | Single-digit nM | mdpi.com |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a significant target for cancer immunotherapy due to its immunosuppressive function. rsc.orgmdpi.comexcli.de The 1H-indazole structure is considered a novel and important pharmacophore for potent IDO1 inhibitory activity. mdpi.comrsc.org

Research has shown that the 1H-indazole scaffold is necessary for IDO1 inhibition and that substituents at the 4- and 6-positions can significantly influence inhibitory activity. acs.org A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, with one compound displaying an IC₅₀ value of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. nih.gov This compound also demonstrated promising inhibition of Tryptophan 2,3-dioxygenase (TDO), a related enzyme, making it a potent IDO1/TDO dual inhibitor. nih.gov Other research into 3-substituted 1H-indazoles identified derivatives with IC₅₀ values in the nanomolar range (e.g., 720 nM and 770 nM). mdpi.com The 6-fluoro-1H-indazol-4-amine motif, closely related to the subject compound, has also been identified as an IDO1 inhibitor.

Table 2: IDO1 Inhibitory Activity of Selected Indazole Analogs

| Compound/Derivative Class | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| 4,6-substituted-1H-indazole (Compound 35) | Enzymatic | 0.74 µM | nih.gov |

| 4,6-substituted-1H-indazole (Compound 35) | HeLa Cell-based | 1.37 µM | nih.gov |

| 3-Substituted 1H-indazole (Compound 121) | Enzymatic | 720 nM | mdpi.com |

| 3-Substituted 1H-indazole (Compound 122) | Enzymatic | 770 nM | mdpi.com |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Enzymatic | 5.3 µM | mdpi.com |

Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.netresearchgate.net Indazole derivatives have been discovered to be highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). nih.govacs.org

Studies on indazole- and indole-5-carboxamides revealed potent MAO-B inhibitors with subnanomolar IC₅₀ values and high selectivity over the MAO-A isoform. nih.govacs.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to have an IC₅₀ of 0.386 nM for human MAO-B with over 25,000-fold selectivity versus MAO-A. nih.govacs.org Another study focusing on C5- and C6-substituted indazoles found that substitution at the C5 position yielded particularly potent MAO-B inhibitors, with IC₅₀ values ranging from 0.0025 to 0.024 µM. researchgate.net These studies confirm that the indazole scaffold is a promising template for developing potent and selective MAO-B inhibitors. plu.mxnih.govtandfonline.com

Table 3: MAO-B Inhibitory Activity of Selected Indazole Analogs

| Compound Name | Target | IC₅₀ Value (human) | Selectivity vs. MAO-A | Reference |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.386 nM | >25,000-fold | nih.govacs.org |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | MAO-B | 1.59 nM | >6,000-fold | acs.org |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | 0.612 nM | >16,000-fold | nih.govacs.org |

| C5-Substituted Indazole Derivatives | MAO-B | 0.0025–0.024 µM | - | researchgate.net |

The Transient Receptor Potential Ankyrin-1 (TRPA1) channel is a non-selective cation channel involved in pain, itch, and respiratory diseases, making it a key target for developing new antagonists. researchgate.netnih.gov A series of novel 1H-indazole derivatives have been reported as TRPA1 antagonists. mdpi.comresearchgate.net

Medicinal chemistry efforts led to the discovery of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of TRPA1 antagonists. bindingdb.orgacs.org Further optimization identified 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole as a potent and selective antagonist of mouse TRPA1 with an IC₅₀ of 0.015 µM. acs.orgplos.org This compound demonstrated robust activity in rodent models of inflammatory pain. acs.org Docking studies suggest that these indazole compounds bind within the S5 region of the TRPA1 channel pore-domain. mdpi.complos.org The indazole scaffold is therefore considered a viable core structure for developing TRPA1 antagonists for treating pain and other conditions. tandfonline.comgoogle.comresearchgate.net

Table 4: TRPA1 Antagonist Activity of a Selected Indazole Analog

| Compound Name | Target | IC₅₀ Value | Reference |

|---|---|---|---|

| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | TRPA1 | 0.015 µM (15 nM) | acs.org |

Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a critical role in cellular functions like contraction and migration and are targets for cardiovascular diseases. nih.govgoogle.comresearchgate.net Indazole derivatives have been extensively developed as potent and selective ROCK inhibitors. mdpi.comgoogle.com

A key example is the compound GSK429286A, which is N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide. lktlabs.comapexbt.com This compound, an analog of this compound, is a cell-permeable and selective inhibitor of ROCK1 and ROCK2 with IC₅₀ values of 14 nM and 63 nM, respectively. stemcell.comapexbt.com Optimization of an initial indazole amide lead to the discovery of dihydropyridone derivatives like GSK429286A, which showed improved pharmacokinetic properties. researchgate.net Another related compound, GSK25, which also contains the 6-fluoro-1H-indazol-5-yl moiety, is a potent inhibitor of human ROCK1 with an IC₅₀ of 7 nM. caymanchem.com These findings highlight the importance of the fluoro-indazole moiety in designing potent and selective ROCK inhibitors. cymitquimica.com

Table 5: ROCK1/2 Inhibitory Activity of Selected Fluoro-Indazole Analogs

| Compound Name | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| GSK429286A | ROCK1 | 14 nM | stemcell.comapexbt.com |

| GSK429286A | ROCK2 | 63 nM | stemcell.comapexbt.com |

| GSK25 | ROCK1 | 7 nM | caymanchem.com |

Estrogen Receptor Degradation (SERDs)

While direct studies on this compound as a Selective Estrogen Receptor Degrader (SERD) are not extensively documented, the broader indazole class has been a fertile ground for developing SERDs for the treatment of estrogen receptor-positive (ER+) breast cancer. sci-hub.seacs.orgnih.gov The goal of SERD therapy is to induce the degradation of the estrogen receptor α (ERα), a key driver in many breast cancers. acs.orgnih.gov Fulvestrant, a steroidal SERD, is clinically approved but has poor pharmaceutical properties, necessitating intramuscular injections. sci-hub.senih.gov This has spurred the development of orally bioavailable, nonsteroidal SERDs.

Indazole-based compounds have emerged as promising candidates. For example, GDC-0810 (ARN-810), an indazole derivative, is a potent and orally bioavailable SERD. sci-hub.senih.gov It demonstrates high binding affinity for ERα (IC50 = 6.1 nM) and effectively promotes its degradation (EC50 = 0.7 nM with 91% efficacy). sci-hub.se This compound shows robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. sci-hub.se Another related compound, GDC-0927, also showed superior induction of ERα degradation in MCF7 cancer cells. oup.com The development of these molecules highlights the potential of the indazole scaffold to create effective ERα degraders, suggesting that analogs like this compound could be valuable subjects for future investigation in this area. sci-hub.senih.govoup.com

Cannabinoid Receptor (CB1/CB2) Affinity

The indazole core is a prevalent feature in many synthetic cannabinoid receptor agonists (SCRAs). These compounds often exhibit high affinity for both the centrally located CB1 receptor and the peripherally distributed CB2 receptor. rsc.org The affinity and efficacy of these analogs can be significantly altered by minor structural modifications, such as the addition or placement of a fluorine atom. researchgate.net

Fluorination is a common strategy in the design of SCRAs. For instance, AB-FUBINACA, which features a 4-fluorobenzyl group on the indazole ring, was identified as a potent CB1 receptor modulator. researchgate.net Synthetic cannabinoids are typically full agonists at the CB1 receptor, in contrast to THC which is a partial agonist, often resulting in higher potency. rsc.org Studies on various fluorinated indazole analogs have shown a wide range of binding affinities. Competitive binding experiments revealed that while some analogs have minimal affinity for CB1 (pKi < 5), others demonstrate moderate to high affinity for CB2 receptors (pKi = 5.45–6.99). biorxiv.org The affinity can be substantial, with Ki values for some analogs reaching the nanomolar range. researchgate.net For example, the S-form of an analog of AB-PINACA has a Ki of 78.4 nM at cannabinoid receptors. researchgate.net

Table 1: Cannabinoid Receptor (CB1/CB2) Affinity of Selected Indazole Analogs

| Compound | Receptor | Affinity (Ki/pKi) | Efficacy (EC50) | Reference |

|---|---|---|---|---|

| Indazole Analogs | CB1 | < 5 (pKi) | - | biorxiv.org |

| Indazole Analogs | CB2 | 5.45–6.99 (pKi) | - | biorxiv.org |

| (S)-AB-FUBINACA | CB1 | - | >100x more potent than (R)-enantiomer | frontiersin.org |

| (S)-AMB-FUBINACA | CB1 | - | 6.1x more potent than (R)-enantiomer | frontiersin.org |

| AB-FUBINACA Analog | CB Receptors | 78.4 nM (Ki) | - | researchgate.net |

| MAM-2201 | CB1 | 2.3 nM (Ki) | 16.4 nM | nih.gov |

| EAM-2201 | CB1 | 1.0 nM (Ki) | 37.3 nM | nih.gov |

Receptor Modulation

Beyond cannabinoid and estrogen receptors, indazole derivatives have been shown to modulate a variety of other receptor systems. The versatility of the indazole scaffold allows it to serve as a building block for ligands targeting different receptors, with substituents playing a key role in determining specificity and activity.

For example, certain indazole derivatives act as selective β3-AR agonists, relevant for treating overactive bladder disorder. Others have been developed as antagonists for the CC-Chemokine Receptor 4 (CCR4), with potency influenced by substituents at various positions on the indazole ring. acs.org Additionally, indazole-containing compounds have been investigated as transient receptor potential ankyrin-repeat 1 (TRPA1) antagonists and as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor. nih.govacs.org The fluorine atom in compounds like this compound can enhance binding affinity and selectivity for target receptors, such as kinases. Research has also shown that indazole derivatives can be potent inhibitors of fibroblast growth factor receptor (FGFR), with one compound demonstrating an IC50 of 69.1 nM for FGFR1. nih.gov

In Vitro Biological Activity Evaluation

The biological impact of this compound and its analogs has been extensively evaluated through various in vitro assays, confirming their potential as anticancer and antimicrobial agents.

Cell Proliferation and Cytotoxicity Assays

Indazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov Assays such as the MTT or tetrazolium salt reduction assays are commonly used to measure cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC50). bmgrp.comsigmaaldrich.com

Studies have shown that the cytotoxic potency of indazole analogs is highly dependent on their substitution patterns. For instance, one study synthesized a series of 1H-indazole-3-amine derivatives and found that compound 6o had a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, while showing much lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM), indicating good selectivity. nih.govresearchgate.net In another study, a 6-substituted aminoindazole derivative, compound 36 , exhibited potent anti-proliferative activity with an IC50 of 0.4 µM in HCT116 human colorectal cancer cells. rsc.org The introduction of a methyl group at the C-3 position of the indazole ring was found to increase toxicity against HCT116 cells. rsc.org The presence of a fluorine atom, as in this compound, is known to enhance metabolic stability and binding affinity, potentially contributing to increased cytotoxicity in cancer cells.

Table 2: Cytotoxicity of Selected Indazole Analogs in Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity (IC50 in µM) | Reference |

|---|---|---|---|

| 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | nih.govresearchgate.net |

| 6o (1H-indazole-3-amine derivative) | HEK-293 (Normal) | 33.2 | nih.gov |

| 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | HCT116 (Colon) | 0.4 | rsc.org |

| 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | MRC5 (Normal) | > 11.85 | rsc.org |

| 22 (N-isopropyl-1H-indazol-6-amine) | HCT116 (Colon) | 2.5 | rsc.org |

| Pyrazolo[4,3-f]quinoline derivatives | Various Cancer Lines | < 8 | nih.gov |

Apoptosis Induction and Cell Cycle Analysis

In addition to inhibiting proliferation, many indazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. vulcanchem.com Flow cytometry is a key technique used to analyze these cellular events. researchgate.nettandfonline.com

Research has shown that certain indazole compounds can induce apoptosis in a dose-dependent manner. For example, compound 6o was found to significantly increase the rate of apoptosis in K562 cells at concentrations of 10, 12, and 14 µM. researchgate.net This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. Cell cycle analysis revealed that these compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases. rsc.org Treatment of K562 cells with compound 6o led to an accumulation of cells in the G0/G1 phase, increasing the population from 29.4% in control cells to 41.1% at the highest concentration tested. nih.gov Similarly, compound 36 was found to cause G2/M cell cycle arrest in HCT116 cells. rsc.org These findings suggest that the antitumor properties of these indazole analogs are mediated through the disruption of fundamental cellular processes like cell division and survival. vulcanchem.com

Table 3: Effect of Indazole Analog 6o on K562 Cell Cycle and Apoptosis

| Treatment | G0/G1 Phase (%) | S Phase (%) | Apoptosis Rate (%) | Reference |

|---|---|---|---|---|

| Control | 29.4 | - | Baseline | nih.gov |

| 10 µM | 31.8 | Decreased | 16.59 | nih.gov |

| 12 µM | 36.4 | Decreased | - | nih.gov |

| 14 µM | 41.1 | Decreased | 37.72 | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal)

The indazole scaffold has also been identified as a promising framework for the development of new antimicrobial agents. jmchemsci.comjmchemsci.com Various derivatives have been synthesized and tested against a spectrum of bacterial and fungal strains. researchgate.net

Studies on novel multi-substituted indazole derivatives have demonstrated their potential antibacterial activity. jmchemsci.comjmchemsci.com For example, a series of compounds, including 5A, 5D, and 5F , showed excellent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. jmchemsci.comjmchemsci.com The antimicrobial efficacy is often concentration-dependent, with higher concentrations leading to larger zones of inhibition. jmchemsci.com The mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase. jmchemsci.comjmchemsci.comresearchgate.net Preliminary studies on compounds like 4-Bromo-6-fluoro-7-methyl-1H-indazole also suggest potential antimicrobial effects. smolecule.com These findings underscore the broad biological activity of the indazole class, extending beyond anticancer applications to include the potential for combating infectious diseases.

Table of Mentioned Compounds

Anti-inflammatory Response Evaluation

The indazole core is a well-established scaffold for the development of anti-inflammatory agents. researchgate.net Derivatives are known to target key mediators in inflammatory pathways, such as the cyclooxygenase-2 (COX-2) enzyme. vulcanchem.com

Research has demonstrated that fluorinated indazoles can act as potent and selective antagonists of the transient receptor potential A1 (TRPA1) cation channel, a target for anti-inflammatory activity. A 6-fluoroindazole scaffold was reported to be a potent and selective antagonist of human TRPA1 with an IC₅₀ of 0.043 μM and exhibited in vivo anti-inflammatory efficacy in rodent models. nih.gov Furthermore, computational studies on other indazole derivatives have shown that substitutions, such as a difluorophenyl group, can result in significant binding to the COX-2 enzyme. vulcanchem.com These findings suggest that compounds based on a 6-fluoroindazole structure are promising candidates for treating inflammatory conditions.

Antioxidant Activity

Indazole derivatives have been a subject of interest for their antioxidant properties, which are crucial in combating oxidative stress associated with numerous diseases. iiste.orgresearchgate.net The ability of these compounds to scavenge free radicals is a key measure of this activity.

Studies on tetrahydroindazole (B12648868) derivatives have provided specific insights into the antioxidant potential of this class. The in vitro antioxidant activity, evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showed that fluorinated analogs possess notable radical scavenging capabilities. semanticscholar.org For instance, one such analog demonstrated measurable activity in these standard assays, highlighting the potential contribution of the fluorinated indazole core to antioxidant effects. semanticscholar.org

Antioxidant Activity of a Fluorinated Tetrahydroindazole Analog

| Compound | Assay | Activity Noted |

|---|---|---|

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) | DPPH | Moderate decoloring activity semanticscholar.org |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) | ABTS | Among the most active in the series semanticscholar.org |

Antiviral Activity (e.g., HCV)

The indazole moiety is a recognized pharmacophore in the development of antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.govmdpi.com The HCV NS5B RNA polymerase is a key target for such inhibitors. mdpi.com

Research into 1-aminobenzyl-1H-indazole-3-carboxamide analogues led to the identification of highly potent anti-HCV agents. nih.gov Two analogues, in particular, demonstrated impressive potency and selectivity, making them strong candidates for further development. nih.gov Additionally, a class of 1,3,4-trisubstituted pyrazoles, which are structurally related to indazoles, was identified as an effective inhibitor of HCV, with the most potent compound having an EC₅₀ value of 0.11 μM. mdpi.com Another study noted that a fluorinated pyrazole analogue showed promising inhibitory action against the HCV genotype-1b replicon system with an EC₅₀ of 0.083 μM. nih.gov These results underscore the viability of the indazole and related heterocyclic scaffolds in designing novel HCV inhibitors.

Anti-HCV Activity of Indazole Analogs

| Compound Analog | IC₅₀ (μM) | EC₅₀ (μM) |

|---|---|---|

| Indazole-3-carboxamide (5n) | 0.013 nih.gov | 0.018 nih.gov |

| Indazole-3-carboxamide (5t) | 0.007 nih.gov | 0.024 nih.gov |

In Vivo Preclinical Studies

While specific in vivo data for this compound are not detailed in the reviewed literature, preclinical studies on closely related fluorinated indazole analogs provide valuable information regarding their efficacy and pharmacokinetic behavior in animal models.

Efficacy in Animal Models

The therapeutic efficacy of fluorinated indazole derivatives has been demonstrated in various preclinical models. These studies validate the potential of this chemical class in treating complex diseases.

A 6-fluoroindazole scaffold developed as a TRPA1 antagonist showed significant anti-inflammatory activity in rodent models. nih.gov In a different therapeutic area, a novel indazole derivative designed as a VEGFR-2 kinase inhibitor was evaluated for its anti-angiogenic properties. nih.gov This compound was found to effectively suppress tumor angiogenesis in a zebrafish subintestinal vessel model and exhibited low acute toxicity in mice, marking it as a potential candidate for further development as an angiogenesis inhibitor. nih.gov

In Vivo Efficacy of Fluorinated Indazole Analogs

| Compound Type | Animal Model | Observed Efficacy |

|---|---|---|

| 6-Fluoroindazole Scaffold (TRPA1 antagonist) | Rodents | Demonstrated anti-inflammatory activity nih.gov |

| Indazole Derivative (VEGFR-2 inhibitor) | Zebrafish | Suppressed tumor angiogenesis nih.gov |

| Indazole Derivative (VEGFR-2 inhibitor) | Mice | Low acute toxicity nih.gov |

Pharmacokinetic Profiling

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. The inclusion of fluorine in a molecule is a widely used strategy to enhance metabolic stability and improve pharmacokinetic parameters. researchgate.netrsc.orgchim.it

Studies on various indazole derivatives have shown promising results. An indazole-based VEGFR-2 inhibitor demonstrated favorable pharmacokinetic profiles in in vivo studies. nih.gov In another example, an indazole arylsulfonamide (GSK2239633A) was selected for further development as a CCR4 antagonist based on its preclinical profile, which was robust enough to warrant a subsequent human microdose study to assess its distribution and clearance. acs.org

Pharmacokinetic Parameters of Indazole Analogs in Rats

| Compound Type | Parameter | Value |

|---|---|---|

| Fluorinated-pyrazole hybrids | Oral Bioavailability (Compound 53a) | 49% rsc.org |

| Oral Bioavailability (Compound 53b) | 53% rsc.org |

The ADME properties of fluorinated indazoles are central to their potential as therapeutic agents. Fluorine substitution can significantly alter lipophilicity, membrane permeability, and resistance to metabolic degradation. researchgate.netnih.gov

Preclinical data from various analogs illustrate these effects. The 6-fluoroindazole TRPA1 antagonist was found to have moderate oral bioavailability in rodents. nih.gov Similarly, two fluorinated-pyrazole derivatives showed good oral bioavailability of 49% and 53% in rats, along with an improved P450 enzyme interaction profile. rsc.org Research on indazole sulfonamide CCR4 antagonists highlighted some challenges, where strongly basic amino groups led to low oral absorption. acs.org However, this was overcome by modifying the molecule to less basic analogs like morpholines, which improved absorption, although it also led to high clearance, demonstrating the delicate balance required in optimizing ADME properties. acs.org

Metabolic Stability

The inclusion of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability. Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. vulcanchem.com This is a key reason for the exploration of fluorinated indazoles in drug discovery.

In the case of the related analog, 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid, the 6-methyl group is suggested to improve metabolic stability by sterically hindering the indazole core from oxidative degradation. vulcanchem.com Indazole-based compounds, in general, tend to exhibit greater metabolic stability compared to their indole (B1671886) analogs due to the indazole ring's resistance to oxidative degradation.

Studies on various indazole derivatives have provided insights into their metabolic fate. For instance, in vitro metabolic stability assays using human and mouse liver microsomes are standard methods to evaluate the intrinsic clearance and half-life of these compounds. nih.govacs.org For example, research on tetrahydroindazole derivatives identified monohydroxylation of the tetrahydroisoxazole or the central tetrahydroindazole ring as major metabolic pathways. acs.org

The metabolic stability of indazole analogs can be modulated through structural modifications. For example, in a series of carbohydrate-substituted indazole derivatives, compound 10d-02 demonstrated greater metabolic stability than the parent compound 071. biorxiv.org Conversely, replacing a phenyl group with a pyridinyl group in some analogs led to a significant decrease in stability. biorxiv.org This highlights the intricate structure-activity relationships that govern the metabolic properties of this class of compounds.

Table 1: Metabolic Stability of Selected Indazole Analogs

| Compound | System | Half-life (T1/2) | Key Findings | Reference |

|---|---|---|---|---|

| Indole Analog of Compound 35i | Mouse Liver Microsomes | 12.35 min | Serves as a baseline for metabolic instability. | nih.gov |

| Compound 19a (Indole derivative with EWG) | Mouse Liver Microsomes | 21.77 min | Electron-withdrawing groups can enhance stability. | nih.gov |

| Compound 35i (3-substituted indazole) | Mouse Liver Microsomes | 120 min | Demonstrates significantly improved metabolic stability over indole analogs. | nih.gov |

| Compound 51 (Tetrahydroindazole derivative) | Human Liver Microsomes | > 60 min | Shows high stability in human liver microsomes. | acs.org |

| Compound 51 (Tetrahydroindazole derivative) | Mouse Liver Microsomes | 36 min | Demonstrates moderate stability in mouse liver microsomes. | acs.org |

| Compound 46 (Tetrahydroindazole derivative) | Human & Mouse Liver Microsomes | - | Showed the lowest stability among the tested analogs. | acs.org |

Bioavailability

Oral bioavailability is a crucial pharmacokinetic parameter that dictates the fraction of an orally administered drug that reaches systemic circulation. For this compound and its analogs, achieving adequate bioavailability is a key objective in their development as therapeutic agents.

The structural features of these compounds play a significant role in their absorption and first-pass metabolism, which are major determinants of bioavailability. The fluorine atom in this compound can modulate lipophilicity, which in turn affects membrane permeability and absorption. chemblink.com

Several studies on indazole-based compounds have reported on their oral bioavailability. For example, an indazole derivative investigated as a heat shock protein 90 (HSP90) inhibitor, compound 12d, exhibited high oral bioavailability in vivo with a value of 66.9%. nih.gov In another study, a novel carbohydrate-substituted indazole derivative, compound 10d-02, was found to have an excellent pharmacokinetic profile with nearly 100% oral bioavailability. biorxiv.org

However, not all indazole derivatives display high bioavailability. A study on a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives for the treatment of acute myeloid leukemia found that compound 10q had an oral bioavailability of 11.01%. nih.gov Similarly, another indazole derivative, compound 32, showed modest oral bioavailability of 12% in rats. researchgate.net These findings underscore the variability in bioavailability within this chemical class and the importance of structural optimization.

Table 2: Oral Bioavailability of Selected Indazole Analogs

| Compound | Species | Oral Bioavailability (F%) | Key Findings | Reference |

|---|---|---|---|---|

| Compound 12d | Not Specified | 66.9% | High oral bioavailability, positioning it as a promising candidate. | nih.gov |

| Compound 10d-02 | Not Specified | ~100% | Excellent pharmacokinetic profile with near-complete oral bioavailability. | biorxiv.org |

| Compound 10q | Not Specified | 11.01% | Demonstrates that not all analogs achieve high bioavailability. | nih.gov |

| Compound 32 | Rat | 12% | Modest oral bioavailability observed in preclinical studies. | researchgate.net |

| 6-fluoro analogue 40b | Not Specified | High | High bioavailability similar to the parent compound. | acs.org |

| Pictilisib (GDC-0941) | Multiple Species | Acceptable | Indazole isostere of a phenol, showing acceptable oral bioavailability. | pharmablock.com |

Brain Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is essential for the treatment of central nervous system (CNS) disorders. For this compound and its analogs, brain penetration is a key consideration, particularly for indications requiring CNS engagement.

Fluorine substitution can be a strategic approach to enhance BBB penetration. nih.gov The introduction of fluorine can increase a molecule's lipophilicity, facilitating its passage through the lipid membranes of the BBB.

Research on indazole-based kinase inhibitors has shown that these compounds can be designed to be CNS-penetrant. In the development of IRAK4 inhibitors, both indazole and aza-indazole cores were leveraged to reduce efflux by P-glycoprotein (MDR1) and improve brain penetration. acs.org For instance, certain bridged-cycle indazole and aza-indazole analogs demonstrated impressive rat brain Kp,u,u values of 1, indicating excellent brain partitioning. acs.org

The development of PET tracers based on the indazole scaffold also highlights the potential for brain penetration. A novel compound, FIPM (4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine), was developed as a potential PET tracer to visualize LRRK2 in the brain, indicating its ability to cross the BBB. nih.gov

However, achieving optimal CNS penetration requires a delicate balance of physicochemical properties, including permeability and low susceptibility to active efflux transporters. nih.gov

Table 3: Brain Penetration of Selected Indazole Analogs

| Compound | Metric | Value | Key Findings | Reference |

|---|---|---|---|---|

| Compound 6 (Indazole IRAK4 inhibitor) | Rat Brain Kp,u,u | 1 | Impressive brain partitioning. | acs.org |

| Compound 7 (Aza-indazole IRAK4 inhibitor) | Rat Brain Kp,u,u | 1 | Superior human whole blood potency and impressive brain partitioning. | acs.org |

| MLi-2 | - | - | A highly selective, orally available, and brain-penetrant inhibitor of LRRK2. | nih.gov |

| Vorasidenib | - | - | Displayed improved brain penetration compared to other IDH inhibitors. | drugbank.com |

| FIPM | - | - | Developed as a PET tracer for in vivo visualization of LRRK2 in the brain. | nih.gov |

Selectivity and Off-target Effects

The selectivity of a drug for its intended target over other biological molecules is paramount to minimizing off-target effects and ensuring a favorable safety profile. For kinase inhibitors like many indazole derivatives, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome. frontiersin.org

Indazole-based compounds have been developed as highly selective inhibitors for various kinases. For example, two indazole-based ROCK inhibitor hits demonstrated high selectivity for ROCK1 and ROCK2 isoforms. researchgate.net In another study, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors were developed with exceptional inhibitory profiles toward haspin and/or Clk4, with one compound showing sixfold selectivity for Clk4. nih.govresearchgate.net

The substitution pattern on the indazole ring is crucial for determining selectivity. For instance, in a series of FGFR1 inhibitors, the indazole derivative 9u was found to be a selective inhibitor of FGFR1-3, with low activity against other kinases. tandfonline.com Molecular docking studies can elucidate the binding modes of these inhibitors and explain their selectivity profiles. nih.govtandfonline.com

While high selectivity is achievable, off-target effects remain a concern. The lack of selectivity in kinase inhibitors can be associated with preclinical and clinical cardiotoxicity. frontiersin.org Therefore, comprehensive selectivity profiling against a panel of kinases and other relevant targets is an essential step in the preclinical evaluation of indazole-based drug candidates.

Table 4: Selectivity Profile of Selected Indazole Analogs

| Compound | Primary Target(s) | Selectivity Profile | Key Findings | Reference |

|---|---|---|---|---|

| GSK429286 | ROCK1/ROCK2 | High selectivity for ROCK1 and ROCK2 isoforms. | Ten times more potent in enhancing endothelial tube formation than Fasudil. | researchgate.net |

| Compound 18 (N1-benzoylated 5-(4-pyridinyl)indazole) | Clk4/Haspin | Sixfold selectivity for Clk4 over haspin. | Demonstrates preference for inhibiting Clk4 and haspin over a panel of related kinases. | nih.govresearchgate.net |

| Compound 19 (N1-benzoylated 5-(4-pyridinyl)indazole) | Haspin | High selectivity against haspin over common off-target kinases (Dyrks and Clks). | Highlights the ability to toggle selectivity through scaffold modification. | nih.govresearchgate.net |

| Compound 9u | FGFR1-3 | Selective for FGFR1-3 with low activity against other kinases. | Good kinase selectivity demonstrated in a panel of tyrosine kinases. | tandfonline.com |

| Compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) | NOS-II | Inhibited NOS-II activity by 80% with no effect on NOS-I. | Demonstrates high selectivity for NOS-II. | researchgate.net |

Toxicology and Safety Assessment

A thorough toxicological and safety assessment is critical to identify any potential liabilities of a drug candidate before it progresses to clinical trials. For this compound and its analogs, this involves evaluating a range of potential toxicities, including cytotoxicity, genotoxicity, and cardiotoxicity.

Preclinical safety assessments often include in vitro and in vivo studies. For example, an indazole derivative developed as an HSP90 inhibitor, compound 12d, showed a negligible impact on hERG channels and CYP isozymes, and genotoxicity tests confirmed its safety profile. nih.gov Inhibition of the hERG cardiac potassium channel is a major concern as it can lead to cardiac arrhythmias. biorxiv.org

In a study of carbohydrate-substituted indazole derivatives, compounds 071 and 10d-02 exhibited relatively low hERG inhibition rates, suggesting minimal cardiotoxic potential. biorxiv.org Similarly, an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivative, 10q, demonstrated potent antitumor activity in a xenograft model without obvious toxicity. nih.gov

Safety data sheets for related compounds, such as 6-bromo-4-fluoro-1H-indazole, provide information on their hazard classifications, which can include acute toxicity if swallowed. echemi.com However, these classifications are often based on predictions or limited data and require confirmation through comprehensive toxicological studies.

Table 5: Toxicological and Safety Data for Selected Indazole Analogs

| Compound/Analog | Assay/Model | Finding | Implication | Reference |

|---|---|---|---|---|

| Compound 12d | hERG channel assay, CYP isozyme inhibition, Genotoxicity tests | Negligible impact on hERG and CYPs; confirmed safety profile in genotoxicity tests. | Favorable preclinical safety profile. | nih.gov |

| Compound 071 | hERG inhibition assay | 27.7% inhibition at 10 µM. | Relatively low hERG inhibition, suggesting minimal cardiotoxic potential. | biorxiv.org |

| Compound 10d-02 | hERG inhibition assay | 27.3% inhibition at 10 µM. | Similar to compound 071, indicating low cardiotoxic risk. | biorxiv.org |

| Compound 10q | MV4-11 xenograft model | Potent antitumor potency without obvious toxicity. | Good in vivo safety profile in a cancer model. | nih.gov |

| 6-Bromo-4-fluoro-1H-indazole | GHS Classification | Acute toxicity - Category 3, Oral. | Indicates potential for harm if swallowed, requiring careful handling. | echemi.com |

| 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid | - | No specific toxicity data found, but structural analogs are known kinase inhibitors which can have off-target effects. | Further toxicological evaluation is necessary. | vulcanchem.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Fluorine at 6-position on Biological Activity

The introduction of a fluorine atom at the 6-position of the indazole ring is a common strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and physicochemical properties. Fluorine's high electronegativity and small atomic size allow it to alter the electronic environment of the indazole core, which can enhance binding affinity to biological targets. vulcanchem.com

Research on indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR) has shown that fluorine substitution at the 6-position can lead to improved enzymatic activity and cellular potency. rsc.org For example, in a series of 1H-indazol-3-amine derivatives, the presence of a fluorine atom at C6 resulted in enhanced inhibitory activity against FGFR1 and FGFR2. rsc.org This suggests that the electronic modifications induced by the fluorine atom are favorable for interaction with the kinase active site. The enhanced lipophilicity and metabolic stability conferred by the fluorine atom are also considered valuable properties in drug design. vulcanchem.com

In the development of CCR4 antagonists, a 6-fluoro analogue demonstrated good cell membrane permeability, comparable to the non-fluorinated parent compound. acs.org Similarly, in a series of compounds designed as Tyrosine Threonine Kinase (TTK) inhibitors, a 4-fluoro substitution on the indazole ring was found to contribute to enhanced anticancer efficacy, highlighting the positive role of fluorine in modulating biological activity. longdom.org The stability and reactivity of the indazole molecule are significantly influenced by fluorine substituents, which can affect the acidity of the N-H bond and the molecule's ability to form hydrogen bonds.

Impact of Methyl Group at 4-position on Biological Activity

The methyl group at the 4-position of the indazole ring can influence biological activity through steric and electronic effects. In a study of indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), compounds with methyl groups at both the 4- and 6-positions of a pyridone ring showed the importance of these substituents for enzyme inhibition. nih.gov The presence of a methyl group on the indazole phenyl ring of another series of compounds led to a notable increase in activity. rsc.org

Systematic studies on indazole arylsulfonamides as CCR4 antagonists revealed that substitutions at the C4 position were generally well-tolerated, with methoxy- or hydroxyl-containing groups being potent. acs.org While this study did not specifically evaluate a 4-methyl group, it underscores the importance of the C4 position for substitution. Computational analysis of 4-fluoro-6-methyl-1H-indazole suggests that modifications at the 6-methyl position could be a strategy to modulate kinase inhibition activity.

Role of Substituents at Other Positions (e.g., N1, C3)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring, particularly at the N1 and C3 positions.

N1-Position: The N1 position of the indazole ring is frequently substituted to explore new interactions with target proteins. In the development of CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups with an α-amino-acyl moiety were found to be the most potent N1-substituents. acs.org For EZH1/EZH2 inhibitors, various substituents at the N-1 position were shown to have a stronger effect on EZH1 potency than on EZH2 potency. nih.gov The regioselective alkylation of the indazole nitrogen is crucial, as N1- and N2-alkylated isomers can exhibit different biological profiles. beilstein-journals.orgd-nb.info Studies have shown that using sodium hydride in tetrahydrofuran (B95107) can selectively yield N-1 alkylated indazoles. beilstein-journals.orgresearchgate.net

C3-Position: The C3 position is a key vector for modification in many indazole-based inhibitors. Structure-activity relationship (SAR) studies often reveal that the C3 substituent is crucial for potent inhibitory activity. nih.gov For instance, in a series of IDO1 inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was essential for high potency. nih.gov Similarly, for calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the C3 position was found to be critical for activity. nih.gov In some kinase inhibitors, a C3-carboxamide group extends into a subpocket of the ATP binding site, forming important interactions. mdpi.com The direct functionalization of the C3 position can be challenging compared to the more nucleophilic N1 and N2 positions, but methods using CuH catalysis have been developed for C3-allylation. pnrjournal.com

The following table summarizes the impact of substitutions at different positions on the biological activity of various indazole scaffolds.

| Position | Substituent | Target/Activity | Effect on Activity | Reference |

| C6 | Fluorine | FGFR1/FGFR2 | Improved enzymatic activity and cellular potency | rsc.org |

| C4 | Methyl | Enzyme Inhibition | Increased activity | rsc.org |

| N1 | meta-substituted benzyl | CCR4 Antagonist | Most potent N1-substituents | acs.org |

| N1 | Various | EZH1/EZH2 Inhibition | Stronger effect on EZH1 potency | nih.gov |

| C3 | Carbohydrazide | IDO1 Inhibition | Crucial for strong inhibitory activity | nih.gov |

| C3 | Carboxamide | CRAC Channel Blocker | Critical for inhibition of calcium influx | nih.gov |

| C3 | Aryl groups | General | Crucial for inhibitory activities | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se This approach is widely applied in the design of novel indazole derivatives. longdom.org

2D-QSAR Studies2D-QSAR models correlate biological activity with 2D descriptors, which are physicochemical properties calculated from the 2D structure of the molecules. These descriptors can include parameters related to hydrophilicity, steric properties, and electronic features.researchgate.net

In a study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, a 2D-QSAR model was developed using multiple linear regression (MLR). innovareacademics.ininnovareacademics.in The model showed a high correlation coefficient (r² = 0.8672) and a significant cross-validated correlation coefficient (q² = 0.8212), indicating good predictive ability. innovareacademics.in The key descriptors in this model included T_C_N_5, T_2_N_0, and SlogP, highlighting the importance of topological and lipophilic properties for activity. innovareacademics.ininnovareacademics.in

Another 2D-QSAR study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors also yielded a robust model (r² = 0.9512, q² = 0.8998) using the MLR method. longdom.orgresearchgate.net This analysis provided valuable insights into the structural features necessary for optimizing the anticancer activity of these compounds. longdom.org

3D-QSAR Studies3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of molecules.sci-hub.seThese models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.nih.govnih.gov

For a series of indazole derivatives acting as HIF-1α inhibitors, both Field-based and Gaussian-based 3D-QSAR studies were performed. nih.govtandfonline.comconnectedpapers.com The resulting models had good statistical validity (r² > 0.88, q² > 0.63) and the generated steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. nih.govtandfonline.com Similarly, a 3D-QSAR study on 5-azaindazole derivatives as LRRK2 inhibitors produced statistically significant CoMFA and CoMSIA models (R² > 0.93, Q² > 0.55), which were used to guide the design of new compounds with enhanced activity. sci-hub.se

In the case of GSK-3β inhibitors, a k-nearest neighbor (kNN) based 3D-QSAR model highlighted the importance of electrostatic and hydrophobic fields at specific points in space for determining the biological activity of the 5-substituted indazole derivatives. innovareacademics.ininnovareacademics.in

Computational Chemistry and Molecular Modeling

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes of indazole derivatives with their biological targets and understanding the dynamic nature of these interactions. nih.gov

Molecular docking studies are frequently used to predict the binding conformation of inhibitors within the active site of a target protein. For 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, docking into the ATP binding site of FGFR1 revealed key hydrogen bonding interactions between the indazole N1-H and the backbone carbonyl of a specific alanine (B10760859) residue, and between the indazole N2 and the backbone NH of the same residue. mdpi.com This analysis helped rationalize the observed SAR and guided further optimization of the lead compounds. mdpi.com

In a study of indazole derivatives as HIF-1α inhibitors, molecular docking and subsequent MD simulations of the most potent compound showed good binding efficiency and stability within the active site of the HIF-1α protein. nih.gov The simulations provided insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

Quantum chemical computational studies using Density Functional Theory (DFT) have also been applied to indazole derivatives. researchgate.net These studies help in understanding the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), which are crucial for reactivity and intermolecular interactions. researchgate.net For 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, ab initio quantum theory and DFT methods were used to study its geometry and electrostatic properties. rsc.org

Molecular Docking Simulations